molecular formula C5H8N2O5 B150089 Dencichin CAS No. 7554-90-7

Dencichin

Cat. No. B150089
CAS RN: 7554-90-7
M. Wt: 176.13 g/mol
InChI Key: NEEQFPMRODQIKX-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dencichin, also known as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-protein amino acid originally extracted from Panax notoginseng . It has found various pharmacological applications .


Molecular Structure Analysis

Dencichin has a molecular formula of C5H8N2O5 . Its molecular weight is 176.13 g/mol .


Chemical Reactions Analysis

Dencichin has been found to inhibit HIF-prolyl hydroxylase-2 (PHD-2) activity . It has also been found to increase HRE expression .


Physical And Chemical Properties Analysis

Dencichin has a density of 1.596±0.06 g/cm3 . It has a specific rotation (α) of -36.9 (c, 0.66 in 4N HCl) . It is soluble in methanol, ethanol, DMSO and other organic solvents .

Scientific Research Applications

Anti-Prostate Cancer

Dencichin is found to be one of the main differential ingredients in black ginseng during various steaming and sun-drying cycle periods . It plays a significant role in the anti-prostate cancer pathway of black ginseng, particularly in the regulation of the PI3K-Akt signaling pathway and chemical carcinogenesis-receptor activation pathway .

Inhibition of HIF-Prolyl Hydroxylase-2 (PHD-2) Activity

Dencichin, a non-protein amino acid originally extracted from Panax notoginseng, has been found to inhibit HIF-prolyl hydroxylase-2 (PHD-2) activity . This inhibition can have potential implications in the regulation of hypoxia-inducible factors, which are critical in cellular responses to low oxygen conditions.

Traditional Chinese Medicine

In traditional Chinese medicine, Dencichin is used in the processing of black ginseng, a variant of ginseng known for its tonifying vital energy and generating fluids to quench thirst . The content of Dencichin in black ginseng changes with the number of steaming and sun-drying cycle periods .

Antioxidant Properties

While specific studies on Dencichin’s antioxidant properties are limited, it’s worth noting that black ginseng, which contains Dencichin, has been found to exhibit antioxidant effects . This suggests that Dencichin may contribute to these antioxidant properties.

Immunomodulatory Effects

Similar to the antioxidant properties, black ginseng, which contains Dencichin, has been found to have immunomodulatory effects . This implies that Dencichin could potentially play a role in modulating immune responses.

Cardiovascular Properties

Ginseng, from which Dencichin is extracted, has been found to have cardiovascular properties . While direct studies on Dencichin’s role in cardiovascular health are limited, it’s possible that Dencichin contributes to these cardiovascular benefits.

Future Directions

The Dencichin Market is projected to achieve a valuation in the multimillion-dollar range by 2030 . This demonstrates an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 . The increasing consumer demand for environmentally sustainable and eco-friendly products is a notable aspect in this market .

properties

IUPAC Name

2-amino-3-(oxaloamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O5/c6-2(4(9)10)1-7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEQFPMRODQIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50896910
Record name Oxalyldiaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-3-(carboxyformamido)propanoic acid

CAS RN

7554-90-7, 5302-45-4
Record name Oxalyldiaminopropionic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007554907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxalyldiaminopropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50896910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DENCICHIN, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TG777QI25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206 °C
Record name L-2-Amino-3-(oxalylamino)propanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029402
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dencichin
Reactant of Route 2
Reactant of Route 2
Dencichin
Reactant of Route 3
Reactant of Route 3
Dencichin
Reactant of Route 4
Dencichin
Reactant of Route 5
Dencichin
Reactant of Route 6
Reactant of Route 6
Dencichin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.